molecular formula C8H9NO3 B181090 3-Methyl-4-nitroanisole CAS No. 5367-32-8

3-Methyl-4-nitroanisole

Cat. No. B181090
CAS RN: 5367-32-8
M. Wt: 167.16 g/mol
InChI Key: RTZOGYCMIMOVHU-UHFFFAOYSA-N
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Description

3-Methyl-4-nitroanisole, also known as 5-Methoxy-2-nitrotoluene, is a chemical compound with the molecular formula CH3C6H3(NO2)OCH3 . It has a molecular weight of 167.16 .


Synthesis Analysis

An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using nano-titania as a solid support and recyclable catalyst has been reported . This method provides a useful alternative to synthesize styrylisoxazoles .


Molecular Structure Analysis

The linear formula of 3-Methyl-4-nitroanisole is CH3C6H3(NO2)OCH3 . The InChI key is RTZOGYCMIMOVHU-UHFFFAOYSA-N .


Chemical Reactions Analysis

3-Methyl-4-nitroanisole may form combustible dust concentrations in air . The hazardous combustion products include Nitrogen oxides (NOx), Carbon monoxide (CO), and Carbon dioxide (CO2) .


Physical And Chemical Properties Analysis

3-Methyl-4-nitroanisole is a yellow to brown powder . It has a melting point of 48-50 °C (lit.) . The flash point is 230 °C (446 °F) .

Scientific Research Applications

  • Organic Synthesis

    • Application Summary : 3-Methyl-4-nitroanisole is used as a building block in organic synthesis .
    • Results or Outcomes : The outcomes also depend on the specific reactions being carried out. In general, the use of 3-Methyl-4-nitroanisole in organic synthesis allows for the creation of a wide variety of complex organic compounds .
  • Preparation of Enamine

    • Application Summary : 3-Methyl-4-nitroanisole has been used in the preparation of enamine .
    • Results or Outcomes : The outcomes also depend on the specific reactions being carried out. In general, the use of 3-Methyl-4-nitroanisole in the preparation of enamine allows for the creation of a wide variety of complex organic compounds .
  • Photochemical Aromatic Substitution

    • Application Summary : A temperature-sensitive photochemical nucleophilic aromatic substitution on 4-nitroanisole by a hydroxide ion in homogeneous solutions, in a two-phase system under phase-transfer catalysis conditions, and in the microwave field is reported .
    • Methods of Application : The reaction regioselectivity dramatically changes with temperature in the region of −20 to 196 °C .
    • Results or Outcomes : The quantum yield of the 4-methoxyphenol formation was found to be temperature independent, in contrast to that of the 4-nitrophenol formation, suggesting that there is a temperature dependent process occurring after the partitioning between replacement of the nitro group and the methoxy group has taken place .
  • Synthesis of Antibody Catalysts

    • Application Summary : 3-Methyl-4-nitroanisole has been used as an external standard in the synthesis of antibody catalysts by the bait and switch hapten strategy .
    • Results or Outcomes : The outcomes also depend on the specific reactions being carried out. In general, the use of 3-Methyl-4-nitroanisole in the synthesis of antibody catalysts allows for the creation of a wide variety of complex organic compounds .
  • Synthesis of Acetylcholinesterase Inhibitors

    • Application Summary : 3-Methyl-4-nitroanisole has been used as a starting material for the synthesis of 4-fluoro and 2-fluoro-substituted acetylcholinesterase inhibitors .
    • Results or Outcomes : The outcomes also depend on the specific reactions being carried out. In general, the use of 3-Methyl-4-nitroanisole in the synthesis of acetylcholinesterase inhibitors allows for the creation of a wide variety of complex organic compounds .
  • Synthesis of Antibody Catalysts

    • Application Summary : 3-Methyl-4-nitroanisole has been used as an external standard in the synthesis of antibody catalysts by the bait and switch hapten strategy .
    • Results or Outcomes : The outcomes also depend on the specific reactions being carried out. In general, the use of 3-Methyl-4-nitroanisole in the synthesis of antibody catalysts allows for the creation of a wide variety of complex organic compounds .
  • Synthesis of Acetylcholinesterase Inhibitors

    • Application Summary : 3-Methyl-4-nitroanisole has been used as a starting material for the synthesis of 4-fluoro and 2-fluoro-substituted acetylcholinesterase inhibitors .
    • Results or Outcomes : The outcomes also depend on the specific reactions being carried out. In general, the use of 3-Methyl-4-nitroanisole in the synthesis of acetylcholinesterase inhibitors allows for the creation of a wide variety of complex organic compounds .

Safety And Hazards

3-Methyl-4-nitroanisole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may form combustible dust concentrations in air . It is toxic if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

4-methoxy-2-methyl-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO3/c1-6-5-7(12-2)3-4-8(6)9(10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZOGYCMIMOVHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201913
Record name 3-Methyl-4-nitroanisole
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Molecular Weight

167.16 g/mol
Source PubChem
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Product Name

3-Methyl-4-nitroanisole

CAS RN

5367-32-8
Record name 3-Methyl-4-nitroanisole
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